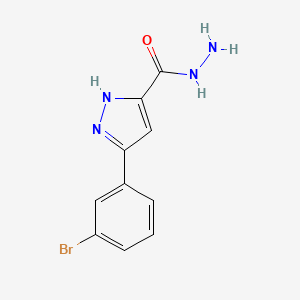

5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-7-3-1-2-6(4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZIFWMVWMXZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301196857 | |

| Record name | 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301196857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046463-50-6 | |

| Record name | 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046463-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301196857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 3 Bromophenyl 1h Pyrazole 3 Carbohydrazide

Retrosynthetic Analysis and Precursor Synthesis

The synthesis of 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide typically begins with the construction of a pyrazole (B372694) ester intermediate, which is subsequently converted to the desired hydrazide.

Synthesis of Pyrazole Ester Intermediates (e.g., Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate)

The formation of the pyrazole ring is a cornerstone of this synthesis, commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) source. wikipedia.orgjk-sci.comjetir.org For the target ester, Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate, a standard approach involves a Claisen condensation followed by a Knorr-type pyrazole synthesis.

The process generally initiates with the reaction between a substituted acetophenone (B1666503) (in this case, 3-bromoacetophenone) and diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. This reaction forms an intermediate ethyl 2,4-dioxo-4-(3-bromophenyl)butanoate. nih.gov This 1,3-dicarbonyl equivalent is then reacted with hydrazine hydrate (B1144303). The cyclization reaction, often carried out in a solvent like glacial acetic acid or ethanol (B145695), yields the stable aromatic pyrazole ring. nih.gov

The general reaction scheme is as follows:

Formation of the dicarbonyl intermediate: 3-Bromoacetophenone + Diethyl Oxalate → Ethyl 2,4-dioxo-4-(3-bromophenyl)butanoate

Cyclization: Ethyl 2,4-dioxo-4-(3-bromophenyl)butanoate + Hydrazine Hydrate → Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

This two-step process provides a reliable route to the necessary pyrazole ester precursor.

Generation of Hydrazide Functionality via Nucleophilic Substitution

The conversion of the pyrazole ester to the corresponding carbohydrazide (B1668358) is a direct and efficient nucleophilic acyl substitution reaction. The ethyl ester group of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate is reacted with an excess of hydrazine hydrate.

This reaction is typically performed by refluxing the ester with hydrazine hydrate in a suitable alcoholic solvent, such as ethanol or methanol. The hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group (-OEt) and the formation of the more stable carbohydrazide (-CONHNH2) functionality. The reaction is generally high-yielding and proceeds cleanly, providing the target 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide, which can often be purified by simple recrystallization.

Optimized Synthetic Routes for 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide

Efficiency in chemical synthesis is paramount, and various optimized routes have been developed to produce pyrazole derivatives with high yields and selectivity.

Condensation Reactions and Cyclo-condensation Protocols

The Knorr pyrazole synthesis and related methodologies remain the most prevalent and versatile strategies for constructing the pyrazole core. jk-sci.comjetir.org These methods involve the cyclocondensation of a hydrazine derivative with a molecule containing a 1,3-dielectrophilic system, such as 1,3-diketones, β-ketoesters, or α,β-unsaturated ketones. nih.govmdpi.com

One-pot syntheses have gained traction as they reduce reaction time, resource consumption, and waste generation. For instance, 1,3-diketones can be generated in situ from ketones and acid chlorides, and then immediately reacted with hydrazine without isolating the intermediate. organic-chemistry.org This streamlined approach allows for the rapid synthesis of complex pyrazoles. Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, represent another advanced strategy. rsc.orgbeilstein-journals.org These MCRs offer significant advantages in terms of efficiency and molecular diversity.

Influence of Catalysts and Reaction Conditions on Yield and Selectivity

The choice of catalyst and reaction conditions significantly impacts the outcome of pyrazole synthesis.

Catalysts: While many pyrazole syntheses can proceed with simple acid or base catalysis, modern methods employ a range of catalysts to improve efficiency and regioselectivity. jk-sci.com Acid catalysts, such as sulfuric acid or acetic acid, are commonly used in Knorr-type reactions. jk-sci.com Transition metal catalysts, including copper and ruthenium complexes, have also been utilized to facilitate pyrazole formation under milder conditions. organic-chemistry.orgacs.org In the context of green chemistry, heterogeneous catalysts and nano-catalysts are being explored to allow for easier separation and recycling, minimizing environmental impact. jetir.org For example, nano-ZnO has been shown to be an excellent catalyst for the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine. nih.gov

Reaction Conditions: The solvent, temperature, and reaction time are critical parameters. Solvents like ethanol, acetic acid, and N,N-dimethylacetamide are frequently used. nih.govmdpi.com The choice of solvent can influence reaction rates and, in some cases, the regioselectivity of the cyclization, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. mdpi.com Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.

| Parameter | Influence on Synthesis | Examples |

|---|---|---|

| Catalyst Type | Affects reaction rate, yield, and regioselectivity. Enables milder reaction conditions. | Mineral Acids (H₂SO₄), Lewis Acids, Transition Metals (Cu, Ru), Nano-catalysts (nano-ZnO). mdpi.comacs.orgnih.gov |

| Solvent | Influences solubility of reactants, reaction rate, and can control regioselectivity. | Ethanol, Acetic Acid, N,N-Dimethylacetamide, Ionic Liquids. nih.govmdpi.com |

| Temperature | Controls the rate of reaction. Higher temperatures can increase rates but may lead to side products. | Reactions can be run from room temperature to reflux conditions depending on the specific protocol. mdpi.com |

| Heating Method | Conventional heating vs. microwave irradiation. Microwave heating can dramatically reduce reaction times. | Refluxing in an oil bath vs. using a dedicated microwave synthesizer. jetir.org |

Chemical Transformations and Analog Synthesis based on the 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide Scaffold

The 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide molecule is a valuable building block due to its multiple reactive sites: the nucleophilic hydrazide group, the N-H of the pyrazole ring, and the bromo-substituted phenyl ring. The hydrazide moiety is particularly useful for constructing a wide array of new heterocyclic systems.

Common transformations include:

Formation of Hydrazones (Schiff Bases): The carbohydrazide readily condenses with various aldehydes and ketones to form the corresponding N-acylhydrazones. ekb.eg These hydrazones are not only stable final products but also serve as intermediates for further cyclization reactions.

Synthesis of 1,3,4-Oxadiazoles: N-acylhydrazones can be cyclized under oxidative conditions (e.g., using acetic anhydride) to yield 5-substituted-1,3,4-oxadiazole derivatives.

Synthesis of 1,2,4-Triazoles: Reaction of the carbohydrazide with isothiocyanates produces thiosemicarbazide (B42300) intermediates. These can be cyclized in the presence of a base to form 3-thiol-1,2,4-triazole rings.

Synthesis of Pyrazolopyrimidines: The hydrazide can be used as a key component in the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry.

Vilsmeier-Haack Reaction: The hydrazide can be converted into other functional groups. For example, treatment of related hydrazones with a Vilsmeier reagent (POCl₃/DMF) can lead to the formation of pyrazole-4-carbaldehydes. mdpi.com

These transformations highlight the synthetic utility of the 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide scaffold for generating libraries of complex molecules for various scientific applications.

| Reactant | Intermediate Product | Final Heterocyclic System | Typical Conditions |

|---|---|---|---|

| Aldehydes/Ketones | N-Acylhydrazone (Schiff Base) | - | Reflux in ethanol with catalytic acid. ekb.eg |

| N-Acylhydrazone | - | 1,3,4-Oxadiazole (B1194373) | Oxidative cyclization (e.g., Acetic Anhydride). |

| Isothiocyanates | Thiosemicarbazide | 1,2,4-Triazole-3-thiol | Base-catalyzed cyclization (e.g., NaOH). |

| Dicarbonyls/Enaminones | - | Pyrazolo[1,5-a]pyrimidines | Cyclocondensation, often under acidic or basic conditions. mdpi.com |

Modification of the Hydrazide Moiety (e.g., Schiff Base Formation with Aldehydes/Ketones)

The hydrazide functional group in 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide is a key site for chemical modification, most notably through condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the carbohydrazide with the respective carbonyl compound in a suitable solvent, often with a catalytic amount of acid. scirp.orgeurjchem.comnih.govmdpi.com The resulting Schiff bases are characterized by the presence of an azomethine (-C=N-) group.

A variety of aromatic aldehydes and ketones have been successfully employed in the synthesis of Schiff base derivatives of pyrazole carbohydrazides. For instance, the reaction of pyrazole carbohydrazides with substituted benzaldehydes, such as those bearing methoxy, chloro, and nitro groups, has been reported to proceed efficiently. nih.gov Similarly, ketones like acetophenone can be used to generate the corresponding Schiff bases. nih.gov

The formation of these derivatives can be confirmed using various spectroscopic techniques. In Infrared (IR) spectroscopy, the appearance of a characteristic absorption band for the C=N bond and the disappearance of the C=O stretching vibration of the hydrazide are indicative of Schiff base formation. nih.gov In Nuclear Magnetic Resonance (NMR) spectroscopy, the proton of the azomethine group typically appears as a singlet in the 1H NMR spectrum. nih.gov

Table 1: Examples of Schiff Bases Derived from Pyrazole Carbohydrazides and Carbonyl Compounds

| Carbonyl Compound | Resulting Schiff Base Structure (General) | Spectroscopic Data Highlights | Reference |

| Substituted Benzaldehydes | Pyrazole-C(O)NHN=CH-Ar | IR (cm⁻¹): C=N stretching; ¹H NMR (ppm): Singlet for N=CH proton | nih.gov |

| Acetophenone | Pyrazole-C(O)NHN=C(CH₃)-Ph | Not explicitly detailed for this specific reaction | nih.gov |

| Vanillin | Pyrazole-C(O)NHN=CH-(C₆H₃)(OH)(OCH₃) | Not explicitly detailed for this specific reaction | scirp.org |

Substituent Variations on the Bromophenyl Ring

The bromine atom on the phenyl ring of 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, allowing for the formation of carbon-carbon bonds between the bromophenyl group and various boronic acids. researchgate.netnih.govmdpi.comrsc.org

This methodology enables the synthesis of a diverse library of derivatives with different aryl or heteroaryl groups in place of the bromine atom. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govmdpi.com The choice of catalyst, base, and solvent can influence the efficiency of the coupling reaction. mdpi.com Successful coupling can be confirmed by the disappearance of the starting bromophenyl derivative and the appearance of new signals corresponding to the introduced substituent in NMR and mass spectrometry.

In addition to Suzuki coupling, other palladium-catalyzed reactions, as well as nucleophilic aromatic substitution reactions, can potentially be employed to modify the bromophenyl ring, further expanding the accessible chemical diversity. lookchem.comlibretexts.org

Table 2: Potential Substituent Variations on the Bromophenyl Ring via Suzuki-Miyaura Coupling

| Boronic Acid (Ar-B(OH)₂) | Potential Product Structure | Reaction Conditions | Reference |

| Phenylboronic acid | 5-(3-biphenyl)-1H-pyrazole-3-carbohydrazide | Pd(PPh₃)₄, K₂CO₃, DMF | researchgate.net |

| Thiophene-2-boronic acid | 5-(3-(thiophen-2-yl)phenyl)-1H-pyrazole-3-carbohydrazide | Pd(dppf)Cl₂, K₂CO₃, DME | nih.gov |

| N-Boc-pyrrole-2-boronic acid | 5-(3-(N-Boc-pyrrol-2-yl)phenyl)-1H-pyrazole-3-carbohydrazide | Pd(dppf)Cl₂, K₂CO₃, DME | nih.gov |

Derivatization of the Pyrazole Heterocycle

The pyrazole ring itself offers opportunities for further derivatization, primarily at the N-H position. N-alkylation is a common modification that can be achieved by reacting the pyrazole with an alkyl halide in the presence of a base. google.comsemanticscholar.org This reaction introduces an alkyl group onto the pyrazole nitrogen, which can influence the compound's physical and chemical properties.

Acid-catalyzed N-alkylation using trichloroacetimidates has also been reported as a method for introducing alkyl groups onto the pyrazole ring. semanticscholar.org Furthermore, acylation of the pyrazole nitrogen can be performed, although this may be more challenging in the presence of the reactive hydrazide moiety. The pyrazole ring is generally resistant to oxidation and reduction, but it can be halogenated, nitrated, and sulfonated, typically at the 4-position. ijnrd.org

These derivatization strategies allow for the fine-tuning of the electronic and steric properties of the pyrazole core, which can be crucial for various applications.

Mechanistic Investigations of Key Synthetic Steps

The synthesis of the 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide core typically involves the Knorr pyrazole synthesis, which is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. jk-sci.comslideshare.netslideshare.netnih.gov The mechanism of this reaction has been the subject of several investigations. cdnsciencepub.comresearchgate.net

The reaction is generally believed to proceed through the initial formation of a hydrazone or enehydrazine intermediate upon reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. cdnsciencepub.com This is followed by an intramolecular cyclization where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic pyrazole ring. jk-sci.comslideshare.net

The regioselectivity of the reaction, which determines the position of the substituents on the final pyrazole ring, is influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions. cdnsciencepub.com For the synthesis of 5-aryl-pyrazole-3-carboxylates, the reaction typically involves an aryl-substituted 1,3-diketoester and hydrazine. The initial attack of the hydrazine can occur at either of the carbonyl groups, leading to the potential formation of two regioisomers. The final product distribution is often under kinetic control. cdnsciencepub.com

Advanced Structural Elucidation and Spectroscopic Characterization of 5 3 Bromophenyl 1h Pyrazole 3 Carbohydrazide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of pyrazole (B372694) derivatives. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HMBC, NOESY)

One-dimensional (1D) NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for identifying the types and numbers of protons and carbons in a molecule. For pyrazole carbohydrazides, ¹H NMR spectra typically show distinct signals for the pyrazole ring proton, the aromatic protons of the phenyl ring, and the exchangeable protons of the NH and NH₂ groups of the carbohydrazide (B1668358) moiety. iucr.org Similarly, ¹³C NMR spectra provide signals for each unique carbon atom, including those in the pyrazole and phenyl rings, and the carbonyl carbon of the hydrazide group. iucr.org

Two-dimensional (2D) NMR experiments are employed to resolve complex structures and establish specific correlations.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton and confirming the substitution pattern on the pyrazole and phenyl rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, providing critical insights into the molecule's three-dimensional structure and preferred conformation. researchgate.net

For a complex derivative, (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide, the following spectral data were reported, illustrating the type of information obtained from 1D NMR:

¹H NMR (ppm): 14.08 (s, exch., 1H, NH), 11.17 (s, exch., 1H, NH), 7.58 (d, 7.7 Hz, 1H, Ar), 7.44–7.48 (m, 3H, Ar), 7.33–7.36 (m, 3H, Ar), 7.18 (d, 9.1 Hz, 2H, Ar), 7.15 (s, 1H, pyrazolyl), 7.08 (t, 7.7 Hz, 1H, Ar), 6.92 (d, 1H, 7.7 Hz, Ar), 6.89 (d, 9.1 Hz, 2H, Ar), 3.72 (s, 3H, OMe). iucr.org

¹³C NMR (ppm): 163.1, 160.2, 158.4, 145.7, 145.5, 143.1, 139.8, 138.3, 132.2, 130.6, 129.8, 129.3, 129.2, 126.2, 123.1, 121.6, 120.5, 114.7, 111.6, 108.4, 55.7. iucr.org

Analysis of Chemical Shifts and Coupling Constants

The precise chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. researchgate.net For 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide, the electron-withdrawing effect of the bromine atom and the pyrazole ring would influence the chemical shifts of the aromatic protons on the bromophenyl ring. The proton on the pyrazole ring (H-4) is expected to appear as a singlet in a distinct region of the spectrum. iucr.org

Proton-proton spin-spin coupling constants (J) are crucial for determining the substitution pattern of the aromatic ring. The magnitude of the J-coupling and the splitting pattern (e.g., doublet, triplet, multiplet) reveal the relative positions of protons on the phenyl ring. iucr.org For the 3-bromophenyl group, a characteristic pattern of doublets and triplets would be expected, allowing for unambiguous assignment.

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrazole Carbohydrazide Derivative Data extracted from the analysis of (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. iucr.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 14.08 | s (exchangeable) | NH |

| ¹H | 11.17 | s (exchangeable) | NH |

| ¹H | 7.15 | s | Pyrazole H-4 |

| ¹H | 6.89-7.58 | m, d, t | Aromatic Protons |

| ¹³C | 163.1 | - | Carbonyl (C=O) |

| ¹³C | 108.4-158.4 | - | Aromatic & Pyrazole Carbons |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. bohrium.comscispace.com The spectrum for 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide is expected to show characteristic absorption bands corresponding to its constituent parts.

Key vibrational frequencies anticipated for this molecule include:

N-H Stretching: The N-H bonds of the pyrazole ring and the carbohydrazide moiety typically exhibit stretching vibrations in the range of 3100-3400 cm⁻¹. mdpi.com For a related pyrazole carbohydrazide, an N-H stretch was observed at 3241 cm⁻¹. nih.gov

C=O Stretching: A strong absorption band corresponding to the carbonyl group (amide I band) of the carbohydrazide is expected between 1650 and 1690 cm⁻¹. nih.gov A value of 1655 cm⁻¹ has been reported for a similar compound. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings typically appear in the 1400-1620 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond vibration is expected to produce a signal in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations, aiding in a comprehensive vibrational analysis. tubitak.gov.tr

Table 2: Expected Characteristic FT-IR Frequencies for 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide Based on data from related pyrazole and carbohydrazide compounds. mdpi.comnih.govnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydrazide, Pyrazole) | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1650 - 1690 |

| N-H (Amide II) | Bending | 1550 - 1640 |

| C=N, C=C (Ring) | Stretching | 1400 - 1620 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns. For 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. rsc.org

A key feature in the mass spectrum would be the isotopic signature of the bromine atom. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

The fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) can offer valuable structural insights. General fragmentation patterns for pyrazoles often involve the cleavage of the pyrazole ring and the loss of substituents. researchgate.net For the title compound, characteristic fragmentation could include:

Cleavage of the carbohydrazide side chain.

Loss of small molecules such as N₂, NH₃, or H₂N-NH-CO.

Fission of the bromophenyl group from the pyrazole core.

Analysis of these fragmentation pathways helps to confirm the connectivity of the different structural moieties within the molecule. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This method yields accurate data on bond lengths, bond angles, and torsional angles. cardiff.ac.uk

For pyrazole derivatives, X-ray crystallography reveals the planarity of the pyrazole ring and the relative orientations of the substituent groups. nih.gov A crucial aspect of the analysis is the characterization of intermolecular interactions that govern the crystal packing. In pyrazole carbohydrazides, strong intermolecular hydrogen bonds are commonly observed, often involving the N-H groups of the pyrazole and hydrazide moieties acting as donors and the carbonyl oxygen acting as an acceptor. nih.gov These interactions can lead to the formation of extended supramolecular architectures, such as one-dimensional chains or two-dimensional sheets. nih.gov Additionally, π-π stacking interactions between aromatic rings (pyrazole and bromophenyl) can play a significant role in stabilizing the crystal structure. cardiff.ac.uk

Determination of Molecular Conformation and Stereochemistry

Table 3: Example Crystal Structure Data for a Pyrazole Derivative Data for N′-(4-(dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₉H₁₉N₅O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3551(4) |

| b (Å) | 12.6289(7) |

| c (Å) | 13.5579(7) |

| α (°) | 74.552(2) |

| β (°) | 83.155(2) |

| γ (°) | 62.534(2) |

Computational and Theoretical Chemistry Investigations of 5 3 Bromophenyl 1h Pyrazole 3 Carbohydrazide

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can elucidate the distribution of electrons within 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide. Key to understanding its reactivity and electronic properties are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a more reactive molecule that is more easily polarized.

For pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring and the phenyl substituent, while the LUMO can be distributed across the entire molecule, including the carbohydrazide (B1668358) moiety. The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to influence the energy levels of these orbitals.

Table 1: Predicted Frontier Molecular Orbital Properties of 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Negative value | Indicates the energy of the outermost electrons and the propensity to donate electrons. |

| LUMO Energy | Negative or slightly positive value | Represents the energy of the lowest available electron state and the ability to accept electrons. |

Note: The exact values would be obtained from specific DFT calculations using a chosen functional and basis set.

The electronic information obtained from DFT can be used to predict the reactivity of 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide. A molecular electrostatic potential (MEP) surface is a valuable tool in this regard. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions signify positive electrostatic potential and are prone to electrophilic attack (electron-poor areas). For 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide, the oxygen and nitrogen atoms of the carbohydrazide group are expected to be electron-rich, appearing as red or yellow on the MEP map. Conversely, the hydrogen atoms of the amine and hydrazide groups would be electron-poor, represented by blue areas. These predictions help in understanding how the molecule will interact with other chemical species.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding around each nucleus. Comparing the calculated and experimental NMR spectra aids in the structural elucidation of the molecule.

IR (Infrared) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. These frequencies are associated with the stretching and bending of different bonds within the molecule, such as N-H, C=O, and C-Br.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 2: Predicted Spectroscopic Data for 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide

| Spectroscopy | Predicted Parameter | Corresponding Functional Group/Property |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Protons on the pyrazole ring, phenyl ring, and carbohydrazide group. |

| ¹³C NMR | Chemical Shifts (ppm) | Carbon atoms in the pyrazole and phenyl rings, and the carbonyl carbon. |

| IR | Vibrational Frequencies (cm⁻¹) | N-H stretching, C=O stretching, C-N stretching, C-Br stretching. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules.

5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide can exist in various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms, which corresponds to the global minimum on the potential energy surface. This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. Energy minimization techniques are then employed to find the lowest energy structure. The most stable conformer is the one that is most likely to be observed experimentally.

The flexibility of the carbohydrazide linker and the orientation of the bromophenyl group are important for how the molecule interacts with biological targets. Molecular dynamics simulations can be used to study the flexibility of the molecule over time, providing a picture of its accessible conformations.

Solvent effects can also be incorporated into computational models to understand how the molecule behaves in different environments. The polarity of the solvent can influence the stability of different conformers and the electronic properties of the molecule. For instance, in a polar solvent, conformations with a larger dipole moment may be stabilized. These simulations are crucial for predicting the behavior of 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide in a biological system.

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cmjpublishers.com This method is instrumental in predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets, such as enzymes and protein receptors.

Research on analogous N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives has identified bacterial DNA gyrase as a key biological target. nih.gov DNA gyrase is an essential enzyme that controls the topological state of DNA during replication, making it an attractive target for antibacterial agents. ijbpas.com

When docked with the active site of Staphylococcus aureus DNA gyrase, it is anticipated that 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide would embed within the active pocket of the enzyme. nih.gov The binding mode would likely be stabilized by a network of interactions. The pyrazole ring and the bromophenyl group are crucial for establishing these connections. For instance, studies on similar compounds show that the pyrazole ring can form π-cation bonds with charged amino acid residues, while the phenyl ring can also participate in such interactions. nih.gov The carbohydrazide linker is critical for forming hydrogen bonds with the receptor's active site residues, further anchoring the molecule.

The strength of the interaction between a ligand and a protein is quantified by interaction energies, often expressed as a docking score or binding energy. For pyrazole derivatives targeting DNA gyrase, these scores are indicative of their inhibitory potential. ijbpas.com While specific energy values for 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide are not available, the analysis of its analogs allows for the prediction of key interacting residues.

In studies involving N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide, key amino acids within the DNA gyrase binding pocket, such as ARG84, GLY85, and ARG144, have been identified as vital for the interaction. nih.gov The binding is typically characterized by multiple hydrogen bonds and π-cation interactions. It is plausible that the 3-bromophenyl moiety of the title compound would also engage in significant interactions within the hydrophobic pocket of the target protein.

Table 1: Predicted Key Residue Interactions for 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide with DNA Gyrase (Based on Analog Studies)

| Interacting Residue | Predicted Interaction Type | Potential Role |

| Arginine (e.g., ARG84) | π-Cation, Hydrogen Bond | Stabilization of the pyrazole and phenyl rings. |

| Glycine (e.g., GLY85) | Hydrogen Bond | Anchoring the carbohydrazide linker. |

| Aspartate | Hydrogen Bond | Interaction with the hydrazide moiety. |

| Valine | Hydrophobic Interaction | Interaction with the bromophenyl group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eurjchem.combiointerfaceresearch.com These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent molecules. researchgate.netnih.gov

The development of a robust QSAR model begins with the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For pyrazole derivatives, a wide range of descriptors are typically employed to capture their physicochemical and structural properties. nih.govnih.gov

Commonly used descriptors in QSAR studies of pyrazole compounds include:

Topological descriptors: Such as the Balaban J index, which describes the topological connectivity of the molecule. nih.gov

Electronic descriptors: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity.

Physicochemical properties: Such as the logarithm of the octanol-water partition coefficient (logP), which is a measure of the molecule's hydrophobicity.

Quantum-chemical descriptors: Calculated using methods like Density Functional Theory (DFT), these can include dipole moment, polar surface area (PSA), and molecular volume. nih.govnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Analysis of Pyrazole Derivatives

| Descriptor Category | Example Descriptor | Significance in Activity Prediction |

| Topological | Balaban J Index | Describes molecular branching and complexity. nih.gov |

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. |

| Physicochemical | LogP | Indicates the hydrophobicity and membrane permeability. |

| Quantum-Chemical | Polar Surface Area (PSA) | Influences drug transport properties. |

| Constitutional | Molecular Weight | Basic descriptor related to the size of the molecule. |

Once the molecular descriptors are calculated for a series of compounds with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The goal is to create an equation that can accurately predict the activity of new, untested compounds. researchgate.net

For a series of pyrazole carbohydrazide derivatives evaluated for their anti-cancer activity, a representative PLS-based QSAR model might take the following form: pIC₅₀ = β₀ + β₁(Descriptor A) - β₂(Descriptor B) + β₃(Descriptor C) nih.gov

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.

β₀ is the regression intercept.

β₁, β₂, and β₃ are the regression coefficients for their respective descriptors.

Descriptor A, B, and C are selected molecular descriptors that significantly influence the activity.

The predictive power and robustness of the QSAR model are evaluated using various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a test set of compounds. eurjchem.comnih.gov A statistically significant QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. researchgate.net

Pre Clinical Biological Evaluation and Mechanistic Studies of 5 3 Bromophenyl 1h Pyrazole 3 Carbohydrazide and Its Analogs Non Human Models

In Vitro Screening for Biological Activities

In vitro studies are crucial for the initial assessment of the biological potential of novel chemical entities. For 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide and its analogs, these evaluations have spanned various targets, including enzymes and microbial pathogens, and have assessed their potential antioxidant and anti-inflammatory properties.

The ability of pyrazole (B372694) derivatives to inhibit specific enzymes is a key area of investigation for their therapeutic potential.

DNA Gyrase: DNA gyrase is a critical bacterial enzyme and a well-established target for antibacterial agents. Analogs of 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide have been identified as potent inhibitors of this enzyme. For instance, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated as potential DNA gyrase inhibitors. One particular analog, compound 3k, demonstrated strong inhibition against Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively. Docking simulations suggest these compounds bind effectively to the enzyme's active site.

α-Glucosidase and α-Amylase: These enzymes are key targets in the management of diabetes due to their role in carbohydrate digestion. Several studies have reported the inhibitory effects of pyrazole derivatives on α-glucosidase and α-amylase. Novel 5-aryl pyrazole-glucose hybrids have shown superior in vitro α-glucosidase inhibitory effects, with IC₅₀ values ranging from 0.5 to 438.6 µM, compared to the standard drug acarbose (B1664774) (IC₅₀ of 750.0 µM). Kinetic studies revealed a competitive mechanism of inhibition for some of these analogs. Another study on (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC) showed moderate inhibitory activity against both α-glucosidase (IC₅₀ = 310.57 ± 2.67 µM) and α-amylase (IC₅₀ = 182.19 ± 3.20 µM). Hybrid pyrazole-tetrazole derivatives have also been found to be powerful inhibitors of α-amylase.

Other Enzymes: Pyrazole derivatives have been evaluated against other enzymes as well. Certain pyrazole-carboxamides bearing a sulfonamide moiety act as potent carbonic anhydrase inhibitors. Additionally, some 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been shown to be potent and selective inhibitors of monoamine oxidase A (MAO-A).

Table 1: Enzyme Inhibition by Pyrazole Carbohydrazide (B1668358) Analogs

| Compound/Analog | Enzyme | IC₅₀ Value | Source(s) |

|---|---|---|---|

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | S. aureus DNA Gyrase | 0.15 µg/mL | |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | B. subtilis DNA Gyrase | 0.25 µg/mL | |

| 5-aryl pyrazole-glucose hybrids | α-Glucosidase | 0.5 - 438.6 µM | |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-Glucosidase | 310.57 ± 2.67 µM |

The interaction of pyrazole derivatives with cellular receptors is another significant area of preclinical research. A well-known example is Rimonabant, N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which is a potent CB1 cannabinoid receptor antagonist. This demonstrates that the pyrazole-3-carbohydrazide scaffold can be modified to interact specifically with G-protein coupled receptors. Further studies on other analogs have explored agonistic activity at the apelin receptor, indicating that structural modifications at the N1 position of the pyrazole core can yield potent agonists with functional selectivity.

The pyrazole scaffold is a core component of many compounds developed for their antimicrobial properties. Derivatives of pyrazole carbohydrazide have demonstrated notable activity against a range of bacterial strains. Structure-activity relationship studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives showed good activity against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, though most had poor activity against Gram-negative strains such as Pseudomonas aeruginosa and Escherichia coli. In another study, a pyrazole analog, molecule M5i (R= 3-CH₃, R₁= 3-Br), exhibited potent activity against B. subtilis and S. aureus with Minimum Inhibitory Concentration (MIC) values of 3.12 µg/mL and 6.25 µg/mL, respectively. Some pyrazole derivatives have shown exceedingly high activity, with one compound demonstrating an MIC of 0.25 μg/mL against E. coli, which is superior to the standard ciprofloxacin (B1669076) (MIC: 0.5 μg/mL).

Table 2: In Vitro Antimicrobial Activity of Pyrazole Analogs

| Compound/Analog | Bacterial Strain | MIC Value | Source(s) |

|---|---|---|---|

| Molecule M5i (R= 3-CH₃, R₁= 3-Br) | Bacillus subtilis | 3.12 µg/mL | |

| Molecule M5i (R= 3-CH₃, R₁= 3-Br) | Staphylococcus aureus | 6.25 µg/mL | |

| Compound 3 | Escherichia coli | 0.25 µg/mL |

The pyrazole core is recognized for its contribution to the antioxidant activity of molecules. Various pyrazole derivatives have been evaluated for their free radical scavenging potential using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric-reducing antioxidant power (FRAP) tests. Some 5-aminopyrazole derivatives have demonstrated notable antioxidant activity in the DPPH assay. Edaravone, a pyrazolone-based compound, is a potent antioxidant that acts as a scavenger for a variety of oxygen free radicals. The antioxidant properties of pyrazole derivatives are often linked to their ability to prevent oxidative stress by modulating antioxidant enzymes.

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib (B62257) being a prominent example. Preclinical in vitro models often involve assessing the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. The evaluation of pyrazole-isatin and pyrazole-indole conjugates showed that they possess anti-inflammatory activity through the inhibition of COX-1, COX-2, and 5-LOX. Certain pyrazole carbohydrazide derivatives have also been noted for their anti-inflammatory effects. Additionally, new hybrid pyrazole and imidazopyrazole compounds have been shown to exert anti-inflammatory responses by inhibiting phosphodiesterase 4 (PDE4) isoforms and reducing reactive oxygen species (ROS) production.

Cellular Level Investigations (Non-Human Cell Lines)

Investigations at the cellular level provide further insight into the biological effects of pyrazole derivatives. Cytotoxicity assessments are often performed on normal cell lines to ensure that the antimicrobial or enzyme-inhibitory effects are not due to general toxicity. Beyond toxicity, some 1H-pyrazole-5-carbohydrazide derivatives have been specifically investigated for their effects on cancer cell lines. Studies have shown that certain analogs can inhibit the growth of A549 lung cancer cells in a dose-dependent and time-dependent manner. Other pyrazole hybrids have demonstrated cytotoxic activity against MCF-7 (breast cancer) and HePG-2 (liver cancer) cell lines. These studies highlight the potential for pyrazole carbohydrazide derivatives to serve as scaffolds for developing agents with specific cellular effects.

Cellular Uptake and Subcellular Localization Studies

Detailed studies elucidating the specific mechanisms of cellular entry and the subsequent subcellular distribution of 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide are not yet published. For the broader class of pyrazole derivatives, cellular uptake is presumed to occur via passive diffusion, influenced by the compound's physicochemical properties such as lipophilicity and molecular size. The pyrazole core is a versatile scaffold that can be modified to alter these properties, thereby potentially influencing its ability to cross cellular membranes. nih.gov

Modulation of Specific Cellular Pathways (e.g., Signaling Cascades, Gene Expression)

Research into analogs of 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide has revealed their capacity to modulate various cellular signaling pathways. For example, a novel pyrazole derivative, PTA-1, was found to alter the expression of 730 genes in triple-negative breast cancer cells after 24 hours of treatment, with 198 genes being upregulated and 532 downregulated. This study highlights the potential for pyrazole-based compounds to exert significant effects on the cellular transcriptome.

Furthermore, some pyrazole derivatives have been investigated for their impact on specific signaling cascades. Certain analogs have been shown to inhibit protein kinases, which are crucial components of numerous signaling pathways that regulate cell growth, proliferation, and survival. The anti-inflammatory properties of some pyrazole derivatives are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) active site through hydrogen bonding and π-π interactions, thereby blocking the production of pro-inflammatory prostaglandins. nih.gov

Effects on Cellular Processes (e.g., Cell Cycle, Apoptosis in Cancer Cell Lines)

The effects of pyrazole carbohydrazide analogs on fundamental cellular processes such as the cell cycle and apoptosis have been a significant area of investigation, particularly in the context of cancer research. Numerous studies have demonstrated the ability of these compounds to induce cell cycle arrest and trigger programmed cell death in various cancer cell lines.

For instance, a novel pyrazole derivative, PTA-1, has been shown to arrest triple-negative breast cancer cells in the S and G2/M phases of the cell cycle. This compound also induced apoptosis, as evidenced by phosphatidylserine (B164497) externalization, activation of caspase-3/7, and DNA fragmentation. Similarly, another study on a series of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives found that the most cytotoxic compound caused a significant cell cycle arrest in the S-phase in Jurkat cells and increased the proportion of cells in the sub-G0/G1 phase, indicative of apoptosis. orientjchem.org

The pro-apoptotic effects of pyrazole derivatives are often linked to the generation of reactive oxygen species (ROS) and the activation of caspase cascades. In a study on triple-negative breast cancer cells, the pyrazole derivative 3f was found to induce apoptosis accompanied by an elevated level of ROS and increased caspase-3 activity. nih.gov

| Compound/Analog | Cell Line | Effect on Cell Cycle | Apoptotic Markers |

|---|---|---|---|

| PTA-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Arrest in S and G2/M phases | Phosphatidylserine externalization, Caspase-3/7 activation, DNA fragmentation |

| Compound 21 (1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative) | Jurkat (Leukemia) | Arrest in S-phase, increase in sub-G0/G1 population | Morphological changes, Phosphatidylserine externalization, DNA fragmentation |

| Compound 3f (1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivative) | MDA-MB-468 (Triple-Negative Breast Cancer) | Increase in G0/G1 and S phase populations | Increased ROS levels, Caspase-3 activation |

In Vivo Studies in Non-Human Animal Models (Focus on Pharmacodynamic Markers and Mechanistic Efficacy)

Efficacy in Disease Models (e.g., Infection, Inflammation, Diabetes Models)

Pyrazole derivatives have demonstrated efficacy in a variety of non-human animal models of disease. In models of inflammation, such as the carrageenan-induced rat paw edema model, several pyrazole analogs have exhibited significant anti-inflammatory activity. nih.gov For example, the derivative 2-{2-[4-(4-Fluorobenzylidene)-2-(4-fluorophenyl)-5-oxo-4,5-dihydroimidazol-1-yl)acetyl}-3-methyl-2,4-dihydro-1H-pyrazole-5-one has been shown to be an effective anti-inflammatory agent in this model. nih.gov

In the context of metabolic diseases, a series of novel 1,5-diaryl pyrazole derivatives were tested for their hypoglycemic activity in an in vivo model of diabetes. nih.gov Several of these compounds demonstrated a significant reduction in plasma glucose levels, with some surpassing the activity of the reference drug glibenclamide. nih.gov

| Compound/Analog | Disease Model | Animal Model | Observed Efficacy |

|---|---|---|---|

| 2-{2-[4-(4-Fluorobenzylidene)-2-(4-fluorophenyl)-5-oxo-4,5-dihydroimidazol-1-yl)acetyl}-3-methyl-2,4-dihydro-1H-pyrazole-5-one | Inflammation | Carrageenan-induced rat paw edema | Effective anti-inflammatory agent |

| 1,5-diaryl pyrazole derivatives (Compounds 4, 9, 13) | Diabetes | In vivo model | Significant plasma glucose reduction (60-64%) |

Target Engagement and Pathway Modulation in Vivo

Assessing target engagement and pathway modulation in vivo is crucial for understanding the therapeutic potential of a compound. For pyrazole derivatives with anti-inflammatory activity, pharmacodynamic markers could include the measurement of pro-inflammatory cytokine levels or the activity of enzymes like COX-2 in tissues. Molecular modeling studies have suggested that pyrazole analogs can interact with the COX-2 active site, indicating a potential mechanism for their anti-inflammatory effects that could be verified in vivo. nih.gov

For analogs with hypoglycemic effects, in vivo studies have correlated their predicted binding affinity (pKi) for the cannabinoid receptor 1 (CB1) with their ability to reduce plasma glucose. nih.gov This suggests that CB1 antagonism is a key mechanism of action that can be monitored in vivo. Molecular docking and dynamics simulations further support the interaction of these pyrazole derivatives with the CB1 receptor binding site. nih.gov

Elucidation of Mechanism of Action (MOA) at the Molecular Level

The molecular mechanism of action for pyrazole carbohydrazide derivatives is diverse and dependent on the specific structural features of each analog.

In the realm of oncology, one of the well-documented mechanisms for pyrazole analogs is the inhibition of tubulin polymerization. mdpi.com The pyrazole derivative 5b, for example, was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM. mdpi.com This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Another key molecular target for some pyrazole derivatives is the cyclin-dependent kinase 2 (CDK2). A series of novel pyrazole-based analogs were designed and synthesized as CDK2 inhibitors, with some compounds exhibiting potent inhibition of the CDK2/cyclin A2 enzyme complex. Western blot analysis confirmed the inhibitory effects of these compounds on CDK2 in cancer cell lines.

For pyrazole derivatives with hypoglycemic and anti-obesity potential, the primary molecular target identified is the cannabinoid receptor 1 (CB1). nih.gov Molecular modeling studies suggest that these compounds act as antagonists or inverse agonists of the CB1 receptor. The proposed binding mode involves interaction of the phenyl rings of the pyrazole with a hydrophobic pocket of the receptor and the formation of a hydrogen bond between the carbonyl group of the carbohydrazide moiety and Lys192 of the receptor. nih.gov

The diverse biological activities of pyrazole carbohydrazide derivatives are a testament to the versatility of this chemical scaffold. nih.gov The carbohydrazide function, in particular, is an important pharmacophoric group that contributes to the biological activity of these compounds. researchgate.net

Kinetic Studies of Enzyme Inhibition

Kinetic studies have been instrumental in quantifying the inhibitory potency of analogs of 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide against specific enzymes. A notable area of investigation has been their effect on carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.

A series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, which are structurally related to the subject compound, were evaluated for their inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II). The inhibition constants (Ki) for these analogs were determined, with a compound featuring a bromine substituent (compound 14 in the study) demonstrating significant inhibitory activity. The Ki values for this series of compounds against hCA I and hCA II are presented below.

| Compound | Substituent on Phenyl Ring | Ki (nM) vs hCA I | Ki (nM) vs hCA II |

|---|---|---|---|

| 9 | -H | 411.3 ± 101.5 | 512.8 ± 133.7 |

| 10 | -CH3 | 489.5 ± 143.2 | 588.1 ± 155.4 |

| 11 | -OCH3 | 533.1 ± 187.8 | 624.6 ± 168.2 |

| 12 | -Cl | 316.7 ± 9.6 | 412.5 ± 115.4 |

| 13 | -F | 325.4 ± 45.6 | 422.6 ± 88.9 |

| 14 | -Br | 320.5 ± 55.3 | 418.9 ± 97.2 |

| 15 | -NO2 | 499.8 ± 150.1 | 599.3 ± 160.3 |

| 16 | -OH | 388.2 ± 89.7 | 458.6 ± 100.2 |

| Acetazolamide (Standard) | N/A | 278.8 ± 44.3 | 293.4 ± 46.4 |

Similarly, another study on pyrazole derivatives reported effective inhibition of hCA I and II with Ki values in the low nanomolar range. For instance, a series of newly synthesized pyrazole compounds showed Ki values ranging from 5.13 to 16.9 nM for hCA I and 11.77 to 67.39 nM for hCA II.

In addition to carbonic anhydrase, pyrazole derivatives have been investigated as antagonists of the cannabinoid receptor 1 (CB1). A study on the structure-activity relationship of pyrazole derivatives as cannabinoid receptor antagonists identified a para-iodophenyl substituted analog as a highly potent antagonist with a Ki value of 7.5 nM for the CB1 receptor. Further characterization of pyrazole antagonists of the CB1 receptor provided equilibrium dissociation constant (Ki) values for a range of analogs, with many exhibiting potent antagonism with Ke values ≤ 20 nM.

Identification of Key Molecular Targets

Research into the biological activities of 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide analogs has led to the identification of several key molecular targets, primarily in the areas of oncology and neurology.

Anticancer Targets:

A significant body of research has focused on the anticancer properties of pyrazole derivatives, with numerous studies identifying their molecular targets. These compounds have been shown to interact with a variety of targets involved in cancer cell proliferation and survival, including:

Tubulin: Certain pyrazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis.

Kinases: Pyrazole-containing compounds have been identified as inhibitors of various protein kinases that are crucial for cancer cell signaling pathways. These include:

Cyclin-Dependent Kinases (CDKs): Analogs have shown inhibitory activity against CDK2, a key regulator of the cell cycle.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptors are critical for tumor growth and angiogenesis, and pyrazole derivatives have been developed as their inhibitors.

PI3K/AKT and MAPK/ERK pathways: These are important signaling pathways for cell survival and proliferation, and pyrazole derivatives have been found to inhibit components of these pathways.

Other kinases: BRAFV600E, BTK, and PIM-1 are other kinase targets that have been shown to be inhibited by pyrazole derivatives.

Xanthine (B1682287) Oxidase (XO): Overexpression of XO has been linked to oncogenesis. Some pyrazolyl analogs have demonstrated potent xanthine oxidase inhibitory activity, suggesting this as a potential anticancer mechanism.

A549 Lung Cancer Cells: Numerous studies have demonstrated the cytotoxic and growth inhibitory effects of pyrazole carbohydrazide derivatives on the A549 human lung cancer cell line. The mechanism of action in these cells often involves the induction of apoptosis. Some pyrazole derivatives have also been shown to inhibit the migration of A549 cells, potentially by inducing STAT1 phosphorylation.

Neurological Targets:

Cannabinoid Receptor 1 (CB1): As mentioned in the kinetic studies, pyrazole derivatives, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide (rimonabant), are potent antagonists of the CB1 receptor. This receptor is primarily located in the central nervous system and is involved in regulating appetite, pain, and memory. The antagonism of CB1 by these compounds has been a significant area of research for potential therapeutic applications.

Structure Activity Relationship Sar Analysis and Rational Design Strategies

Correlating Structural Modifications with Biological Activity

The core structure of 5-phenyl-1H-pyrazole-3-carbohydrazide has proven to be a versatile scaffold for generating compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. nih.govnih.gov The biological activity is highly dependent on the nature and position of substituents on the pyrazole (B372694) and phenyl rings, as well as modifications to the carbohydrazide (B1668358) moiety. nih.govresearchgate.net

The potency and selectivity of pyrazole-3-carbohydrazide derivatives are significantly influenced by the electronic and steric properties of substituents on the aromatic rings.

For anticancer activity, studies on related pyrazole derivatives have shown that the presence of specific groups on the phenyl ring can enhance cytotoxicity. For instance, in a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazones tested against A549 lung cancer cells, the lipophilicity (logP value) of the compounds played a crucial role. nih.gov Compounds with logP values in the range of 3.12–4.94 generally exhibited better inhibitory effects. nih.govnih.gov The introduction of electron-withdrawing groups, such as a nitro group (-NO₂), has been noted to be a key interaction in some derivatives, forming hydrogen bonds with target proteins.

In the context of antimicrobial activity, the nature of the substituents on the N-phenyl ring of 1-H-pyrazole-4-carbohydrazide derivatives is considered crucial for determining the potential and profile of the antimicrobial effect. nih.gov

The following table summarizes the impact of various substituents on the biological activity of related pyrazole carbohydrazide scaffolds.

| Scaffold Modification | Substituent | Target/Activity | Observation |

| Phenyl ring at position 5 | 4-Chloro | Cannabinoid Receptor 1 (CB1) Antagonist | The compound rimonabant, which features a 4-chlorophenyl group at position 5, is a potent antagonist. nih.gov |

| Phenyl ring at position 3 | Bromo group | Anticancer (Prostate - PC-3 cell line) | Compounds containing a bromo group on the benzene (B151609) ring showed promising cytotoxic effects. nih.gov |

| Pyrazole ring | Methyl group | Anticancer (Kidney cancer cell line) | The presence of a methyl group on the pyrazole ring was suggested to improve anticancer activity. nih.gov |

| Hydrazide modification | Salicylaldehyde (B1680747) hydrazone | Anticancer (A549 lung cancer cells) | Hydrazone derivatives from salicylaldehyde showed significant inhibitory effects on cell growth. researchgate.netnih.gov |

The hydrazide linkage (-CO-NH-NH2) is a critical pharmacophoric group in many therapeutically useful substances. nih.govresearchgate.net It acts as a versatile building block and a key structural element for biological efficacy. juniperpublishers.com The hydrazide group is a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in enzyme active sites or receptors. This moiety can be further derivatized, for example, into hydrazones, which has been shown to yield compounds with significant anticancer activity. researchgate.netnih.gov The carbohydrazide function is essential for the biological activities observed across this class of pyrazole derivatives. nih.gov

Identification of Pharmacophore Features

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For pyrazole-based compounds, several key pharmacophoric features have been identified that are crucial for their interaction with biological targets.

Based on 3D-QSAR and pharmacophore modeling of related pyrazole derivatives as inhibitors of enzymes like Dipeptidyl Peptidase-IV (DPP-IV), the following features are considered important:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the hydrazide group are critical hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H groups of the pyrazole ring and the hydrazide moiety serve as important hydrogen bond donors.

Aromatic/Hydrophobic Regions: The phenyl ring (in this case, the 3-bromophenyl group) provides a necessary hydrophobic region that can engage in π-π stacking or hydrophobic interactions with the target protein.

Halogen Atom: The bromine atom can act as a hydrophobic feature and a potential halogen bond donor.

A typical pharmacophore model for this class of compounds would include at least one aromatic ring, one or more hydrogen bond acceptors, and a hydrogen bond donor, all arranged in a specific spatial orientation to fit the target's binding site. juniperpublishers.comscitechjournals.com The identification of these features provides a blueprint for the rational design of new and more effective molecules. scitechjournals.com

Strategies for Lead Optimization based on SAR Data

Lead optimization aims to enhance the desired properties of a lead compound, such as 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide, while minimizing undesirable effects. Based on the structure-activity relationship data, several strategies can be employed:

Modification of the Phenyl Ring: The 3-bromophenyl group can be systematically modified. This includes:

Varying the position of the bromine atom (ortho, meta, para) to probe the steric and electronic requirements of the binding pocket.

Introducing other substituents on the phenyl ring, such as electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups, to modulate the electronic properties and potentially improve activity. nih.gov For example, studies have shown that introducing groups like -OH and -OCH₃ on the benzene ring can contribute to antiproliferative activity. nih.gov

Derivatization of the Hydrazide Moiety: The terminal -NH₂ of the carbohydrazide can be reacted with various aldehydes or ketones to form a library of hydrazone derivatives. This strategy has been successfully used to generate potent anticancer agents. nih.gov The choice of the aldehyde or ketone can introduce additional interaction sites (e.g., more aromatic rings, hydrogen bonding groups) to enhance target affinity.

Substitution on the Pyrazole Ring: Although the parent compound is unsubstituted at the N1 position of the pyrazole ring, introducing substituents at this position can significantly impact activity. For instance, adding arylmethyl groups has been explored in the development of anticancer agents. nih.gov This modification can be used to explore additional binding regions within the target protein and improve pharmacokinetic properties.

The following table outlines potential optimization strategies based on SAR findings.

| Strategy | Rationale | Potential Outcome |

| Bioisosteric Replacement | Replace the bromine atom with other halogens (Cl, F) or a trifluoromethyl (-CF₃) group. | Modulate lipophilicity, metabolic stability, and binding interactions (e.g., halogen bonding). |

| Ring Position Isomerism | Synthesize and test isomers with the bromophenyl group at position 3 and the carbohydrazide at position 5. | Explore different spatial arrangements to find a better fit for the target's active site. |

| Scaffold Hopping | Replace the pyrazole core with other five-membered heterocycles (e.g., isoxazole, thiazole) while retaining key pharmacophoric features. | Discover novel scaffolds with potentially improved properties or different intellectual property profiles. |

By systematically applying these strategies, guided by the established SAR, it is possible to optimize the 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide scaffold to develop potent and selective therapeutic candidates.

Emerging Applications and Future Research Directions of 5 3 Bromophenyl 1h Pyrazole 3 Carbohydrazide

Development as Molecular Probes and Chemical Tools for Biological Research

The core structure of 5-(3-bromophenyl)-1H-pyrazole is integral to the development of sophisticated molecular probes for neurodegenerative disease research. A notable example is the compound anle138b (B560633), which features the 5-(3-bromophenyl)-1H-pyrazole moiety and acts as an inhibitor of α-synuclein and prion protein oligomerization. rsc.org The abnormal aggregation of α-synuclein is a key pathological hallmark of Parkinson's disease and related synucleinopathies. wikipedia.org

Researchers have successfully developed radiolabeled analogues of anle138b as Positron Emission Tomography (PET) tracers. rsc.org These molecular imaging agents are designed to cross the blood-brain barrier and bind specifically to α-synuclein aggregates, allowing for their in vivo visualization and quantification. rsc.org This capability is crucial for the early diagnosis of Parkinson's disease, monitoring disease progression, and evaluating the efficacy of new therapeutic interventions. rsc.orgwikipedia.org The 5-(3-bromophenyl)-1H-pyrazole scaffold is a foundational component of these probes, demonstrating its utility in creating chemical tools to study complex biological processes. The carbohydrazide (B1668358) group at the C3 position offers a versatile chemical handle for attaching fluorophores, affinity tags, or other functionalities to create a new generation of probes for studying protein-protein interactions and cellular pathways.

Table 1: Pyrazole-Based Molecular Probes in Neurodegenerative Disease Research

| Probe Type | Target Biomarker | Application | Core Scaffold |

|---|---|---|---|

| PET Radiotracer | α-Synuclein Aggregates | Early diagnosis and monitoring of Parkinson's Disease | 5-(3-bromophenyl)-1H-pyrazole |

Potential in Agrochemical Research (Non-Pesticidal Applications)

While many pyrazole (B372694) derivatives are developed as pesticides, the 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide scaffold also holds promise in non-pesticidal agrochemical applications aimed at enhancing crop productivity and sustainability. clockss.orgresearchgate.net Research has shifted towards developing compounds that can improve plant health and soil quality without the direct toxic action of traditional pesticides.

One significant area of potential is in plant growth regulation. Studies have shown that certain pyrazole derivatives can act as effective substitutes for natural plant hormones like auxin (IAA), influencing key developmental processes. researchgate.net These compounds have been observed to regulate morphometric parameters in wheat seedlings, including the number and length of roots, at very low concentrations. researchgate.net Furthermore, they can increase the content of photosynthetic pigments such as chlorophyll (B73375) a and b, which is vital for plant growth and yield. researchgate.net A U.S. patent also describes the use of substituted pyrazole compounds as effective plant growth regulants to control weeds and improve crop yields. google.com

Another emerging application is the development of nitrification inhibitors. These compounds are added to nitrogen-based fertilizers to slow the bacterial conversion of ammonium (B1175870) to nitrate (B79036) in the soil. google.com By inhibiting this process, they reduce nitrogen loss through leaching and greenhouse gas emissions, improving fertilizer efficiency and minimizing environmental impact. The unique electronic properties of the pyrazole ring make it a candidate for designing new, effective nitrification inhibitors. google.com

Advancements in Materials Science (e.g., Ligands for Metal Complexes)

In materials science, the 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide structure is an excellent candidate for use as an organic ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net The two adjacent nitrogen atoms of the pyrazole ring, along with the nitrogen and oxygen atoms of the carbohydrazide moiety, act as effective donor sites for coordinating with metal ions. nih.gov

This coordinating ability allows for the construction of highly ordered, three-dimensional structures with tunable properties. digitellinc.com Pyrazole-based ligands have been successfully used to create MOFs with applications in gas separations, sensing, and heterogeneous catalysis. digitellinc.com For example, pyrazolate-based MOFs have been designed with open metal sites that show high efficiency in adsorbing iodine from aqueous solutions, a critical challenge in nuclear waste management. rsc.org

Furthermore, pyrazole-derived coordination complexes with metals such as cadmium(II), copper(II), and iron(II) have been synthesized and characterized. nih.gov The resulting materials can form one- or two-dimensional supramolecular architectures through hydrogen bonding. nih.gov The incorporation of pyrazole ligands into MOFs can also yield materials with interesting magnetic and electrical properties, such as single-molecule magnet behavior or proton conductivity for fuel cell applications. acs.org The specific substituents on the pyrazole ring, such as the 3-bromophenyl group, can influence the final structure and properties of the material. A related pyrazole-carbohydrazide has also been investigated for its ability to enhance the thermal stability of polymers.

Challenges and Opportunities in Pyrazole-Hydrazide Chemistry

However, these challenges have spurred significant innovation. One major opportunity lies in the advancement of multi-component reactions (MCRs). MCRs allow for the construction of complex molecules like pyrazoles in a single, efficient step from three or more starting materials, improving atom economy and reducing waste. Another area of progress is the adoption of "green chemistry" principles, utilizing environmentally benign solvents like water or solvent-free conditions coupled with microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. The development of novel catalysts, including metal-based and organocatalysts, continues to provide new ways to control regioselectivity and improve the efficiency of pyrazole synthesis. nih.gov

Table 2: Synthetic Strategies in Pyrazole Chemistry

| Strategy | Advantages | Challenges |

|---|---|---|

| Classical Cyclocondensation | Well-established, readily available starting materials | Poor regioselectivity with unsymmetrical precursors, often requires harsh conditions |

| Multi-Component Reactions (MCRs) | High efficiency, atom economy, builds complexity quickly | Requires careful optimization of reaction conditions |

| 1,3-Dipolar Cycloaddition | Provides access to diverse structures | May require handling of unstable or hazardous reagents like diazo compounds |

| Green Synthesis (Microwave/Ultrasound) | Reduced reaction times, lower energy consumption, often solvent-free | Scalability can be an issue |

Synergistic Approaches with Other Chemical Scaffolds

A powerful strategy in modern drug and materials design is the creation of hybrid molecules that combine the pyrazole-hydrazide scaffold with other chemical moieties to achieve synergistic effects. This approach aims to merge the desirable properties of each component into a single molecule with enhanced activity or novel functions.

Researchers have successfully synthesized hybrid compounds that link the pyrazole core to other biologically active heterocycles. For instance, pyrazole has been fused or linked with scaffolds such as 1,3,4-oxadiazole (B1194373), isatin (B1672199), and pyrimido[4,5-d]pyrimidines. In one study, combining a pyrazole hydrazide with a 1,3,4-oxadiazole core resulted in versatile agricultural chemicals with multiple modes of action. The synthesis of a hydrazone containing both isatin and pyrazole-carbohydrazide moieties has also been reported. These hybrid molecules can exhibit improved biological profiles, where one scaffold might enhance target binding while the other improves pharmacokinetic properties like solubility or cell permeability.

Multi-target Approaches and Polypharmacology Concepts